![molecular formula C22H24N4O3S B11181995 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11181995.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
This compound features a benzodioxol-5-ylmethyl-substituted piperazine core linked via an acetamide group to a 6-methylbenzothiazole moiety. The benzodioxole group (1,3-benzodioxole) is an electron-rich aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The 6-methylbenzothiazole fragment is a common pharmacophore in anticancer and antimicrobial agents due to its planar heteroaromatic structure, which facilitates intercalation or π-π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related analogs from the evidence:
*Calculated based on molecular formula.
Key Observations :
- Thermal Stability : Analogs with bulkier aromatic substituents (e.g., 13) exhibit higher melting points (~290°C), suggesting stronger crystal lattice interactions.
Pharmacological Activity
Antimicrobial Activity :
- Compounds 47 and 48 () with benzothiazole sulfonyl groups demonstrated potent gram-positive bacterial inhibition. The target compound’s benzodioxole group may reduce sulfonyl-associated toxicity while retaining activity .
- Chalcone derivatives () with α,β-unsaturated ketones show broad antifungal activity, but the acetamide linkage in the target compound may offer improved metabolic stability .
Anticancer Activity :
- Pyridinyl-piperazine analogs () exhibited anticancer activity via kinase inhibition. The benzodioxole group’s electron-rich nature could modulate binding to similar targets .
- Compound BZ-IV () showed efficacy in vitro, suggesting that even simpler piperazine-acetamide derivatives retain bioactivity .
Anti-Inflammatory Activity :
- Compound 13 () inhibited matrix metalloproteinases (MMPs), critical in inflammation. The benzodioxole group’s steric bulk may alter selectivity for MMP subtypes .
Spectroscopic Characterization
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C16H18N4O2 with a molar mass of approximately 298.34 g/mol. Its structure features a piperazine ring linked to a benzodioxole moiety and a benzothiazole group, which are known for their biological significance.
Pharmacological Profile
The compound exhibits several pharmacological activities:
- Dopamine Receptor Agonism : It acts as an agonist at dopamine D2 receptors, which is significant for its potential use in treating Parkinson's disease and other neurological conditions. The stimulation of D2 receptors can enhance dopaminergic signaling in the brain, leading to improved motor function and cognitive performance .
- Alpha-Adrenoceptor Antagonism : The compound also shows antagonistic properties towards alpha-1A adrenergic receptors, which may contribute to its effects on blood circulation and potential applications in cardiovascular health .
Table 1: Biological Activity Summary
Activity Type | Target Receptor/Enzyme | Effect/Observation |
---|---|---|
Dopamine Receptor Agonism | D2 Receptor | Enhances dopaminergic signaling |
Alpha-Adrenoceptor Antagonism | Alpha-1A Adrenoceptor | Potential improvement in peripheral circulation |
Neuroprotective Effects | Various | May protect against neurodegeneration |
The mechanisms underlying the biological activities of this compound include:
- Dopaminergic Mechanism : By activating D2 receptors, the compound mimics dopamine's effects, which can alleviate symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease .
- Vasodilatory Effects : The antagonism of alpha-adrenoceptors may lead to vasodilation, improving blood flow and potentially benefiting conditions related to poor circulation .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotective Studies : In animal models of Parkinson's disease, administration of the compound resulted in significant improvement in motor functions compared to control groups. This suggests that it may have protective effects on dopaminergic neurons .
- Cancer Research : Preliminary investigations into the compound's anticancer properties indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Step 1 : Formation of the piperazine-benzodioxole core via alkylation of 1,3-benzodioxol-5-ylmethyl halide with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Acetamide coupling using chloroacetyl chloride and subsequent reaction with 6-methyl-1,3-benzothiazol-2-amine in the presence of triethylamine .
Optimization Strategies : - Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
- Purify intermediates via column chromatography or recrystallization to reduce impurities .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., benzodioxole methylene at δ 4.2–4.5 ppm; piperazine protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₂H₂₄N₄O₃S₂, exact mass 480.12 g/mol).
- Infrared (IR) Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodology :
- Analog Synthesis : Modify substituents on the benzodioxole (e.g., replace methyl with ethyl) or benzothiazole (e.g., introduce halogens at position 6) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .
Data Interpretation : Correlate electronic (Hammett σ values) or steric (Taft parameters) effects with IC₅₀ values to identify pharmacophores .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Approaches :
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Case Example : If one study reports anti-inflammatory activity but another does not, verify cell line specificity (e.g., RAW 264.7 macrophages vs. HEK293) and endotoxin levels in test samples .
Q. What experimental strategies can elucidate the compound’s mechanism of interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., using SHELX for structure refinement) to resolve binding modes at atomic resolution .
Q. Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Batch Comparison : Overlay NMR spectra to identify anomalous peaks (e.g., residual solvents or byproducts) .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track unexpected side reactions via 2D NMR (HSQC) .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to classify outliers .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and hERG channel liability .
- Metabolite Identification : Employ Mass Frontier to fragment MS/MS data and predict Phase I/II metabolites .
Q. Advanced Methodological Challenges
Q. How can researchers improve the compound’s selectivity for a target protein over structurally similar off-targets?
- Proteome-wide Profiling : Use affinity-based chemoproteomics to identify off-target binding .
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein’s binding pocket for rational design .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Optimize residence time and mixing efficiency in continuous reactors to prevent racemization .
- Chiral HPLC : Enantiomeric excess (ee) monitoring during scale-up to ensure ≥99% purity .
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-15-2-4-17-20(10-15)30-22(23-17)24-21(27)13-26-8-6-25(7-9-26)12-16-3-5-18-19(11-16)29-14-28-18/h2-5,10-11H,6-9,12-14H2,1H3,(H,23,24,27) |
InChI Key |
DXKFZGVSCPRTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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